molecular formula C8H10Cl2N2O2 B2474169 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride CAS No. 2253631-11-5

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride

Cat. No.: B2474169
CAS No.: 2253631-11-5
M. Wt: 237.08
InChI Key: GMVHDIPGCSIMFB-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride is a heterocyclic compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine and pyrrole, which are both significant in the field of organic chemistry due to their presence in many biologically active molecules . This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the esterification of pyridine-2,3-dicarboxylic acid to form pyridine-2,3-dicarboxylic acid dimethyl ester. This intermediate is then reduced using a mixture of sodium borohydride and anhydrous calcium chloride, followed by a chlorination reaction to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which plays a role in neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular targets, such as the M4 muscarinic acetylcholine receptor, sets it apart from other similar compounds .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.2ClH/c11-8(12)6-1-5-2-9-4-7(5)10-3-6;;/h1,3,9H,2,4H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVHDIPGCSIMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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